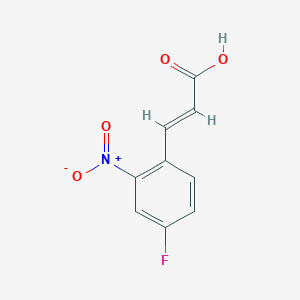

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid

Description

(2E)-3-(4-Fluoro-2-nitrophenyl)prop-2-enoic acid is a cinnamic acid derivative with a propenoic acid backbone substituted at the β-position by a 4-fluoro-2-nitrophenyl group. The E-configuration denotes the trans arrangement of the double bond between C2 and C2. Key properties include:

- Molecular Formula: C₉H₆FNO₄ (calculated molecular weight: 227.15 g/mol)

- CAS Registry Number: EN300-833061 (non-standard identifier) .

- Structural Features: The ortho-nitro and para-fluoro substituents on the aromatic ring confer strong electron-withdrawing effects, enhancing the compound's acidity and influencing its reactivity in electrophilic substitutions or coordination chemistry.

This compound belongs to a class of α,β-unsaturated carboxylic acids, widely studied for applications in pharmaceuticals, agrochemicals, and materials science. The nitro group may facilitate interactions with biological targets, while the fluorine atom improves metabolic stability and lipophilicity .

Properties

IUPAC Name |

(E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXINQZTGUTIDC-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation Method

The classical method to prepare cinnamic acid derivatives, including (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid, is via an aldol condensation between a substituted benzaldehyde and malonic acid or its derivatives.

-

- The starting material, 4-fluoro-2-nitrobenzaldehyde, undergoes condensation with malonic acid or its ester under basic conditions.

- The reaction typically proceeds through the formation of a β-hydroxy acid intermediate, which undergoes dehydration to yield the α,β-unsaturated acid.

- Control of reaction conditions (temperature, solvent, base concentration) favors the formation of the (E)-isomer.

-

- Straightforward and scalable.

- High stereoselectivity for the (E)-isomer.

- Uses readily available starting materials.

-

- Requires purification to remove side products.

- Sensitive to reaction conditions to avoid polymerization or side reactions.

Heck-Type Coupling Route

The Heck coupling reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkene, which can be adapted to synthesize this compound derivatives.

-

- A 4-fluoro-2-nitro-substituted aryl halide (e.g., aryl bromide or iodide) is coupled with acrylic acid or its derivatives.

- The reaction is catalyzed by palladium complexes such as tetrakis(triphenylphosphine)palladium(0).

- Base (e.g., sodium carbonate) and solvents like acetonitrile/water mixtures are used.

- The reaction is conducted under reflux or elevated temperatures with degassing to prevent catalyst deactivation.

-

- Direct formation of the carbon–carbon double bond.

- Good regio- and stereoselectivity.

- Amenable to various functional groups.

-

- Requires expensive palladium catalysts.

- Sensitive to steric hindrance and electronic effects of substituents.

Hydrolysis of Ester Intermediates

In some synthetic sequences, the target acid is obtained by hydrolysis of ester precursors.

-

- Methyl or ethyl esters of the this compound are prepared via esterification or coupling reactions.

- These esters are then hydrolyzed under basic conditions (e.g., aqueous NaOH) at room temperature.

- Acidification of the reaction mixture precipitates the free acid.

- Extraction and purification yield the desired acid with high purity.

-

- Mild conditions prevent decomposition.

- High yield and purity achievable.

-

- Requires isolation and purification steps.

- Hydrolysis conditions must be optimized to avoid side reactions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield/Notes |

|---|---|---|---|---|

| Aldol Condensation | 4-fluoro-2-nitrobenzaldehyde, malonic acid, base | Simple, stereoselective | Side products possible | Common method, moderate to high yield |

| Heck Coupling | 4-fluoro-2-nitroaryl halide, acrylic acid, Pd catalyst, base | Direct C–C bond formation, selective | Requires Pd catalyst, sensitive | Moderate yields (~67% in similar systems) |

| Ester Hydrolysis | Ester precursor, aqueous NaOH, acidification | Mild, high purity | Requires ester intermediate | High yield (up to 99% in analogues) |

Research Findings and Considerations

- The presence of electron-withdrawing groups such as fluorine and nitro on the aromatic ring influences both reactivity and selectivity in the synthesis.

- The (E)-configuration of the double bond is generally favored due to steric and electronic factors.

- Palladium-catalyzed cross-coupling reactions provide a versatile route but require careful control of reaction atmosphere and conditions.

- Hydrolysis steps are critical for obtaining the free acid from ester intermediates, with mild basic conditions preferred to avoid decomposition.

- No direct reports of the exact preparation of this compound were found in the literature; however, analogous compounds and related synthetic strategies provide a robust framework for its synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the nitro group to an amine.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 3-(4-fluoro-2-aminophenyl)prop-2-enoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid is being investigated as a lead compound for developing new drugs, particularly targeting:

- Cancer therapies : Its structural analogs have shown activity against various cancer cell lines.

- Anti-inflammatory agents : The compound's functional groups may modulate inflammatory pathways.

Biochemical Probes

Due to its unique functional groups, this compound is explored as a biochemical probe:

- It can interact with biological macromolecules, such as proteins and nucleic acids.

- Techniques like surface plasmon resonance and molecular docking are employed to study these interactions, providing insights into its mechanism of action.

Chemical Synthesis

This compound serves as a building block in organic synthesis:

- It is utilized in the synthesis of more complex organic molecules.

- The compound's reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Data Table: Comparison of Applications

| Application Area | Description | Key Techniques Used |

|---|---|---|

| Medicinal Chemistry | Development of anti-cancer and anti-inflammatory drugs | Pharmacological studies |

| Biochemical Probes | Interaction studies with proteins/nucleic acids | Surface plasmon resonance, molecular docking |

| Chemical Synthesis | Building block for complex organic molecules | Organic synthesis methods |

Case Study 1: Anticancer Activity

Research has indicated that compounds structurally similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that derivatives can inhibit tumor growth by interfering with specific cellular pathways.

Case Study 2: Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in immune cells. This suggests its potential use in developing treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group can enhance the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid with structurally related cinnamic acid derivatives:

Key Observations:

- Acidity : The ortho-nitro group in the target compound enhances acidity compared to hydroxy-substituted analogs (e.g., ferulic acid) due to resonance and inductive effects.

- Electron Effects : The para-fluoro substituent directs electrophilic substitution to the meta position, while the nitro group deactivates the ring .

- Biological Activity : Unlike ferulic acid (antioxidant) or p-coumaric acid (antimicrobial), the target compound’s bioactivity is less documented but hypothesized to involve nitroreductase interactions .

Substituent Position and Reactivity

- Ortho-Nitro vs. Para-Nitro: In methyl (2E)-3-(4-nitrophenyl)prop-2-enoate , the para-nitro group lacks steric hindrance, allowing planar conjugation with the propenoic acid. The target compound’s ortho-nitro group may reduce planarity, affecting crystal packing or binding to enzymes.

- Fluoro vs. Chloro: The 4-fluoro substituent in the target compound is less electronegative than chlorine in (2E)-3-(4-chloro-3-fluorophenyl)prop-2-enoic acid , but its smaller size may improve membrane permeability.

Biological Activity

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid is an organic compound characterized by a prop-2-enoic acid backbone with a 4-fluoro-2-nitrophenyl substituent. This compound's unique structure, featuring a double bond and electron-withdrawing groups (fluoro and nitro), suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing available data from various studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound has notable features:

- Double bond : Between the second and third carbon atoms, enhancing reactivity.

- Electron-withdrawing groups : The fluorine and nitro groups increase polarity and influence biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Electrophilic substitution reactions : Utilizing the reactivity of the double bond.

- Functional group modifications : Tailoring the compound for specific biological interactions.

These synthetic approaches highlight the versatility of creating complex organic molecules that could lead to novel therapeutic agents.

Case Study 1: Anticancer Activity

A study investigating structurally similar compounds revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. While direct studies on this compound are needed, its structural analogs suggest a potential for similar activity .

Case Study 2: Anti-inflammatory Properties

Compounds with nitro and fluoro groups have been associated with anti-inflammatory effects. Research indicates that these properties may arise from modulation of inflammatory pathways, suggesting that this compound could similarly influence inflammation.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential anticancer, anti-inflammatory | Modulation of pathways via protein interactions |

| N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial | Inhibition of penicillin-binding proteins |

| 2-(3-Fluoro-4-nitrophenoxy)-N-(phenyl)acetamide | Antitubercular | Disruption of mycobacterial cell wall synthesis |

Q & A

Q. What are the recommended synthetic routes for (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid, and how can reaction conditions be optimized for academic research?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 4-fluoro-2-nitrobenzaldehyde and malonic acid derivatives. Optimization involves:

- Catalysts : Piperidine or pyridine as bases to enhance enolate formation .

- Solvents : Refluxing ethanol or toluene under inert gas (N₂/Ar) to prevent oxidation .

- Temperature : Moderate heating (70–90°C) balances yield and reaction time.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol for high purity (>95%) .

Q. How should researchers characterize the purity and structural conformation of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Confirm regiochemistry (E/Z configuration) via coupling constants (J = 12–16 Hz for trans olefin protons) .

- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., carboxylic acid dimerization) .

- Melting Point : Compare with literature values (±2°C tolerance) to detect impurities .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer :

- Storage Conditions : Protect from light (amber vials) and moisture (desiccator with silica gel). Store at 2–8°C for long-term stability .

- Decomposition Risks : Avoid prolonged exposure to air (oxidation of nitro groups) or basic pH (>8), which may hydrolyze the ester-like structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate experimental conditions (solvent, concentration, temperature) for NMR/IR.

- Computational Validation : Compare experimental spectra with DFT-calculated IR/NMR spectra (e.g., Gaussian/B3LYP/6-311++G** basis set) .

- Cross-Lab Collaboration : Share samples with independent labs to rule out instrument calibration errors .

Q. What computational methods are effective in predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water/DMSO) to model biological interactions .

- Docking Studies : Use AutoDock Vina to assess binding affinity with target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays without altering its structure?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) in aqueous buffers to enhance solubility while minimizing cytotoxicity .

- pH Adjustment : Ionize the carboxylic acid group (pH >5) to improve water solubility .

- Nanoformulation : Encapsulate in cyclodextrin or liposomes to increase bioavailability .

Q. How can researchers investigate the compound’s potential as a photosensitizer or fluorophore?

- Methodological Answer :

- UV-Vis/FL Spectroscopy : Measure absorbance/emission maxima (e.g., nitro groups may quench fluorescence; substituent tuning required) .

- Quantum Yield Calculation : Compare with standard fluorophores (e.g., fluorescein) under identical conditions .

- Photostability Tests : Expose to UV light (365 nm) and track degradation via HPLC .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s melting point be addressed?

- Methodological Answer :

- Standardized Protocols : Use calibrated equipment (e.g., Büchi melting point apparatus) and slow heating rates (1°C/min) .

- Sample Purity : Re-crystallize and verify purity via HPLC before measurement .

- Literature Review : Cross-reference with peer-reviewed studies (avoid non-academic sources like ChemNet) .

Methodological Best Practices

- Synthetic Reproducibility : Document all reaction parameters (catalyst loading, solvent volume) and share raw data in supplementary materials .

- Safety Compliance : Use PPE (gloves, lab coat) and respiratory protection (NIOSH-certified N95 masks) during synthesis .

- Ethical Reporting : Disclose any solvent impurities or side products (>0.1%) in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.